

"Methyl 3-methoxypyridine-2-carboxylate" literature review and background

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Compound of Interest

Compound Name: *Methyl 3-methoxypyridine-2-carboxylate*

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Methyl 3-methoxypyridine-2-carboxylate: A Technical Review

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-methoxypyridine-2-carboxylate is a substituted pyridine derivative that serves as a valuable building block in medicinal chemistry and organic synthesis. Its structural motif is of significant interest in the development of novel therapeutic agents due to the prevalence of the methoxypyridine core in biologically active molecules. This technical guide provides a comprehensive overview of the synthesis, properties, and potential applications of **Methyl 3-methoxypyridine-2-carboxylate**, with a focus on its role in drug discovery.

Physicochemical Properties

Methyl 3-methoxypyridine-2-carboxylate is a solid powder at room temperature. Its key physicochemical properties are summarized in the table below.

Property	Value
CAS Number	24059-83-4
Molecular Formula	C ₈ H ₉ NO ₃
Molecular Weight	167.16 g/mol
Boiling Point	280.4 °C at 760 mmHg
Density	1.156 g/cm ³
Appearance	Solid powder
Solubility	Soluble in DMSO

Synthesis

The most common and straightforward method for the synthesis of **Methyl 3-methoxypyridine-2-carboxylate** is the Fischer esterification of its corresponding carboxylic acid, 3-methoxypyridine-2-carboxylic acid.

Experimental Protocol: Fischer Esterification

This protocol is adapted from a standard Fischer esterification procedure for pyridine carboxylic acids.

Materials:

- 3-Methoxypyridine-2-carboxylic acid
- Methanol (anhydrous)
- Sulfuric acid (concentrated)
- Saturated aqueous sodium bicarbonate (NaHCO₃) solution
- Ethyl acetate
- Brine

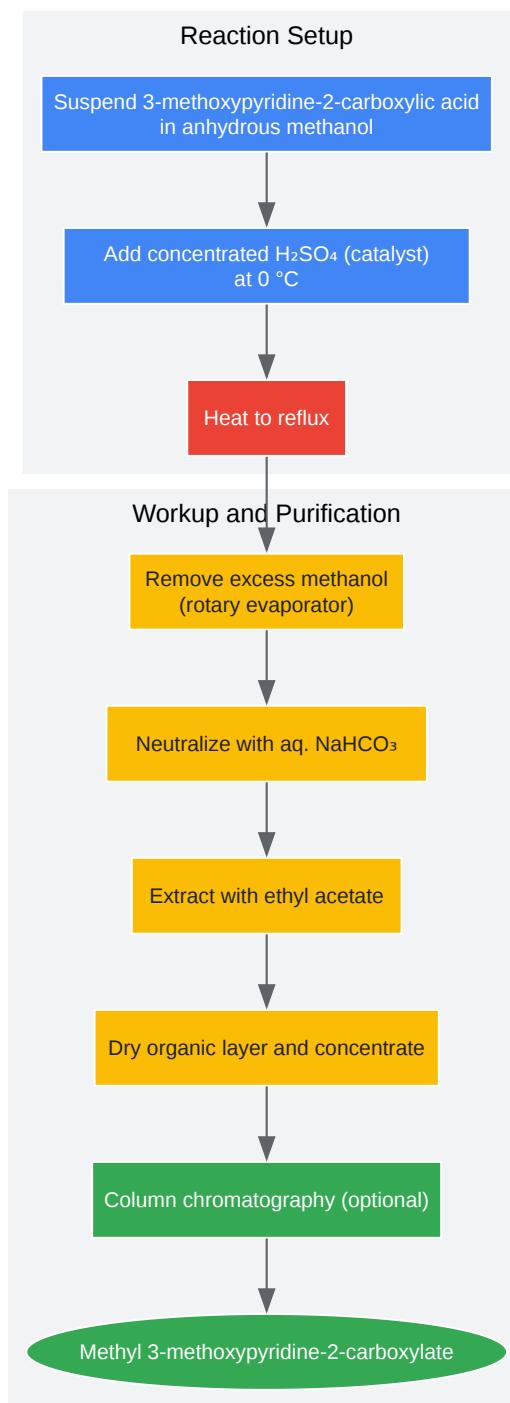
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)

Procedure:

- In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 3-methoxypyridine-2-carboxylic acid in an excess of anhydrous methanol.
- Cool the mixture in an ice bath ($0\text{ }^\circ\text{C}$).
- Slowly and carefully add a catalytic amount of concentrated sulfuric acid to the cooled suspension with stirring.
- Remove the ice bath and heat the reaction mixture to reflux. The reaction progress can be monitored by thin-layer chromatography (TLC).
- Once the reaction is complete, cool the mixture to room temperature.
- Remove the excess methanol under reduced pressure using a rotary evaporator.
- Carefully neutralize the residue by adding saturated aqueous NaHCO_3 solution until the effervescence ceases and the pH is neutral or slightly basic.
- Extract the aqueous layer multiple times with ethyl acetate.
- Combine the organic extracts and wash with brine.
- Dry the organic layer over anhydrous MgSO_4 or Na_2SO_4 , filter, and concentrate under reduced pressure to yield the crude **Methyl 3-methoxypyridine-2-carboxylate**.
- The crude product can be further purified by column chromatography on silica gel if necessary.

Diagram of the Synthesis Workflow:

General Workflow for the Synthesis of Methyl 3-methoxypyridine-2-carboxylate

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Caption: General workflow for the synthesis of **Methyl 3-methoxypyridine-2-carboxylate**.

Spectral Data

While a publicly available, peer-reviewed source for the detailed NMR spectra of **Methyl 3-methoxypyridine-2-carboxylate** is not readily available, the expected chemical shifts can be predicted based on the structure and data from similar compounds. The following table provides predicted and literature-derived data for related structures.

Data Type	Predicted/Reference Data
¹ H NMR	Predicted shifts (CDCl ₃ , 400 MHz): δ ~8.2 (dd, 1H, pyridine-H), ~7.4 (dd, 1H, pyridine-H), ~7.1 (dd, 1H, pyridine-H), ~3.9 (s, 3H, OCH ₃), ~3.9 (s, 3H, COOCH ₃) ppm.
¹³ C NMR	Predicted shifts (CDCl ₃ , 101 MHz): δ ~165 (C=O), ~155 (C-O), ~145 (pyridine-CH), ~130 (pyridine-C), ~125 (pyridine-CH), ~120 (pyridine-CH), ~55 (OCH ₃), ~52 (COOCH ₃) ppm.
Mass Spec.	Expected [M+H] ⁺ : 168.06

Applications in Drug Development

The methoxypyridine scaffold is a common feature in a variety of pharmacologically active compounds. **Methyl 3-methoxypyridine-2-carboxylate**, as a functionalized building block, holds significant potential for the synthesis of novel drug candidates.

Precursor for Bioactive Molecules

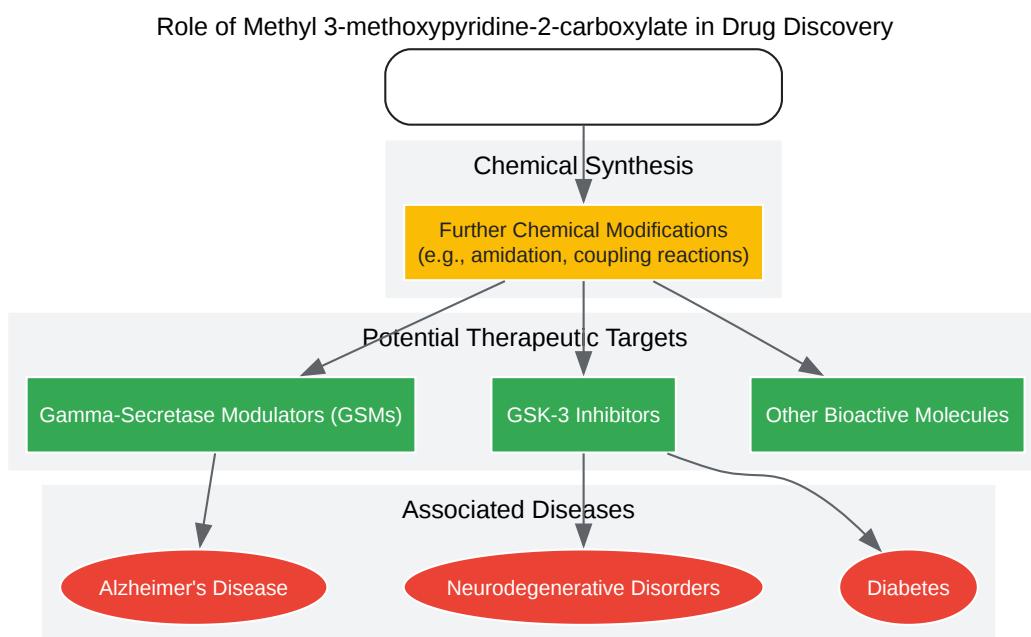
Derivatives of methoxypyridine have been investigated for their activity as:

- Gamma-Secretase Modulators (GSMs): These molecules are of interest for the treatment of Alzheimer's disease.^{[1][2]} GSMs aim to modulate the activity of γ -secretase to reduce the production of the toxic amyloid-beta (A β 42) peptide.^{[1][2]} The synthesis of complex heterocyclic systems, which form the core of many GSMs, can utilize functionalized pyridine building blocks like **Methyl 3-methoxypyridine-2-carboxylate**.^{[1][2]}

- Glycogen Synthase Kinase 3 (GSK-3) Inhibitors: GSK-3 is a kinase implicated in a range of diseases, including neurodegenerative disorders, bipolar disorder, and diabetes.[3][4] The development of selective GSK-3 inhibitors is an active area of research, and various heterocyclic compounds, including those derived from pyridines, have shown promise.[3][4]

The general role of **Methyl 3-methoxypyridine-2-carboxylate** in these contexts is as a starting material for the construction of more complex molecular architectures. The ester and methoxy groups provide handles for further chemical transformations.

Logical Relationship Diagram:



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Caption: The role of **Methyl 3-methoxypyridine-2-carboxylate** as a versatile building block.

Conclusion

Methyl 3-methoxypyridine-2-carboxylate is a readily accessible and versatile chemical intermediate. Its utility in the synthesis of complex heterocyclic structures makes it a compound of interest for researchers in medicinal chemistry and drug development. The established role of the methoxypyridine moiety in pharmacologically active compounds, particularly in the context of neurodegenerative diseases, suggests that **Methyl 3-methoxypyridine-2-carboxylate** will continue to be a valuable tool in the quest for novel therapeutics. Further research into its applications and the biological activity of its derivatives is warranted.

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